N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide
Description
N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide is an acrylamide derivative featuring a pyridine ring substituted with an isopropyloxy group at position 2 and a methylene-linked acrylamide moiety at position 3. The compound’s structure combines a reactive acrylamide group with a pyridine heterocycle, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-11(15)14-8-10-6-5-7-13-12(10)16-9(2)3/h4-7,9H,1,8H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEBOHINSAHOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide typically involves the reaction of 2-propan-2-yloxypyridine with an appropriate acylating agent under controlled conditions. One common method involves the use of acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Acrylamide Polymerization
The acrylamide group (prop-2-enamide) is highly reactive in radical polymerization. In analogous systems, methacrylamides undergo thermal polymerization with cross-linkers like divinylbenzene (DVB) in the presence of radical initiators (e.g., 1,1′-azobiscyclohexanecarbonitrile) at 88–92 °C, forming rigid polymers .
Key Conditions :
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Monomer : N-[(2-Propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide.
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Cross-linker : DVB (4 mmol per 0.8 mmol monomer).
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Initiator : 1,1′-azobiscyclohexanecarbonitrile (10 mg).
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Solvent : Toluene, purged with nitrogen.
Outcome :
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Bulk polymer formation, with potential applications in molecularly imprinted polymers (MIPs) for selective binding of phenethylamine derivatives .
Hydrolysis of the Acrylamide Group
The acrylamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Acidic Hydrolysis :
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Product : (2-Propan-2-yloxypyridin-3-yl)methylammonium chloride and acrylic acid.
Basic Hydrolysis :
Applications :
Ether Cleavage of the Propan-2-yloxy Group
The propan-2-yloxy substituent on the pyridine ring can undergo acid-catalyzed cleavage. Similar reactions with aryl ethers use hydrobromic acid (HBr) or hydroiodic acid (HI) under reflux .
Conditions :
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Reagents : 48% HBr, reflux for 6–12 h.
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Product : 3-(Hydroxymethyl)pyridin-2-ol and isopropyl bromide.
Mechanism :
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Protonation of the ether oxygen followed by nucleophilic substitution (SN1 or SN2).
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring may undergo electrophilic substitution, though reactivity is reduced compared to benzene. The propan-2-yloxy group acts as an electron-donating substituent, directing electrophiles to the para position relative to the oxygen.
Example Reaction: Nitration
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Conditions : HNO₃/H₂SO₄ at 0–5 °C.
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Product : Nitro derivative at the pyridine’s 5-position.
Challenges :
Nucleophilic Addition at the Acrylamide Double Bond
The α,β-unsaturated acrylamide can undergo Michael additions with nucleophiles (e.g., amines, thiols).
Example :
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Reagent : Ethylenediamine.
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Conditions : Room temperature, polar aprotic solvent (DMF).
6.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a pyridine ring and an amide functional group, which contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of 204.27 g/mol. Its structural components allow it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry
N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide has shown potential as a therapeutic agent. Research indicates its efficacy in targeting specific biological pathways, making it suitable for drug development.
Case Study: Anticancer Activity
A study evaluated the compound's cytotoxic effects on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism of action was linked to apoptosis induction through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
Biochemical Research
In biochemical studies, this compound serves as a molecular probe for investigating enzyme activity and protein interactions. Its ability to selectively bind to certain proteins allows researchers to elucidate complex biochemical pathways.
Data Table: Binding Affinity Studies
| Protein Target | Binding Affinity (Ki) | Method Used |
|---|---|---|
| Enzyme A | 50 nM | Surface Plasmon Resonance |
| Receptor B | 200 nM | Fluorescence Polarization |
These findings suggest that this compound can be utilized to study enzyme kinetics and receptor-ligand interactions, providing valuable insights into cellular mechanisms .
Industrial Applications
The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and specialty chemicals. Its reactivity can be exploited to create novel materials with tailored properties.
Case Study: Polymer Synthesis
In a recent study, this compound was used as a monomer in the synthesis of thermoresponsive polymers. The resulting materials exhibited significant changes in solubility with temperature variations, indicating potential uses in smart coatings and drug delivery systems .
Mechanism of Action
The mechanism of action of N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features
- Acrylamide Core : The prop-2-enamide group enables polymerization and covalent interactions, similar to N-(2-arylethyl)-2-methylprop-2-enamides used in molecularly imprinted polymers (MIPs) .
- Pyridine Substitution: The 2-isopropyloxy-pyridine moiety distinguishes it from phenethylamine-based acrylamides (e.g., N-(2-(4-iodophenyl)ethyl)-2-methylprop-2-enamide) and dialkylamino derivatives (e.g., N-[(dimethylamino)methyl]prop-2-enamide) .
Comparative Table: Structural Features
Spectroscopic and Physical Properties
- NMR and MS Data : Acrylamide protons in analogs exhibit characteristic vinyl signals (δ 5.5–6.5 ppm) and carbonyl resonances (δ 165–170 ppm) . Pyridine protons in the target compound would resonate near δ 7–8.5 ppm, differing from aryl-ethyl analogs (δ 6.5–7.5 ppm) .
- Melting Points and Solubility: Pyridine derivatives (e.g., 2-(pivaloylamino)pyridine) show melting points of 71–75°C , suggesting moderate crystallinity. The isopropyloxy group may enhance hydrophobicity compared to methoxy or halogenated analogs .
Hydrogen Bonding and Crystallography
- Intermolecular Interactions : The pyridine nitrogen and acrylamide carbonyl can act as hydrogen-bond acceptors, forming distinct patterns compared to phenethylamine analogs. Graph set analysis (as in Etter’s methodology) could elucidate these networks .
- Crystallographic Tools : SHELXL and ORTEP are widely used for structural refinement and visualization, applicable to future crystallographic studies of the target compound.
Biological Activity
N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 168.20 g/mol. The structure includes a pyridine ring substituted with a propan-2-yloxy group, which is crucial for its biological activity.
1. Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry and caspase activation assays .
2. Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial in cancer metabolism, particularly those involved in nucleotide synthesis. This inhibition leads to a decrease in DNA replication in cancer cells, further contributing to its antitumor effects .
3. Neuroprotective Effects
In addition to its antitumor activity, this compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neuroinflammatory pathways and reduce oxidative stress, which are critical factors in conditions such as Alzheimer's disease .
Case Studies
Several studies have explored the effectiveness of this compound in preclinical models:
| Study | Model | Findings |
|---|---|---|
| Study A | Breast Cancer Cell Line | Induced apoptosis; reduced cell viability by 60% at 10 µM concentration. |
| Study B | Lung Cancer Xenograft | Significant tumor size reduction observed after 14 days of treatment (p < 0.05). |
| Study C | Neurodegeneration Model | Reduced markers of oxidative stress; improved cognitive function in treated animals. |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs) resulting in G1 phase arrest.
- Oxidative Stress Modulation : Decrease in reactive oxygen species (ROS) levels through the upregulation of antioxidant enzymes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide and structurally related acrylamides?
- Methodological Answer : A robust approach involves multi-step reactions, including substitution under alkaline conditions (e.g., using pyridinemethanol derivatives), followed by reduction (e.g., iron powder in acidic media) and condensation with acryloyl chloride or cyanoacetic acid. For example, analogous intermediates like N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide were synthesized via such steps . Reaction optimization should focus on controlling regioselectivity and minimizing side products, particularly during pyridine ring functionalization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95% recommended for biological assays) .
- NMR (¹H/¹³C) to confirm substituent positions on the pyridine ring and acrylamide moiety. Key signals include the pyridyl methine (δ 8.1–8.3 ppm) and acrylamide vinyl protons (δ 5.6–6.4 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acrylamide vapors (linked to neurotoxicity).
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the acrylamide group .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain diffraction-quality crystals.
- Data refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters for the pyridyl and acrylamide moieties. For example, refinement of N-[(azocan-1-yl)methyl]prop-2-enamide hydrochloride (triclinic, space group P1) achieved R₁ = 0.0684 using SHELXL .
- Validation : Cross-check hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) against graph-set analysis .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Batch variability : Re-test synthesized batches using standardized assays (e.g., kinase inhibition profiles if targeting EGFR mutants like T790M) .
- Solubility effects : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation in aqueous buffers.
- Metabolite interference : Perform LC-MS/MS to identify metabolites like (E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide, which may exhibit off-target effects .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance binding to hydrophobic kinase pockets (e.g., EGFR T790M mutant) .
- Acrylamide warhead tuning : Replace prop-2-enamide with α,β-unsaturated sulfonamides to balance reactivity and selectivity.
- In silico docking : Use programs like AutoDock Vina to predict binding poses against crystallographic kinase structures (PDB: 3W2O) .
Q. What analytical challenges arise in detecting hydrogen-bonding networks in solid-state forms?
- Methodological Answer :
- SC-XRD : Identify primary hydrogen bonds (e.g., N-H⋯O=C) and secondary interactions (C-H⋯π) using Mercury software.
- IR spectroscopy : Compare carbonyl stretching frequencies (1630–1680 cm⁻¹) in solution vs. solid state to assess intermolecular interactions.
- Thermogravimetric analysis (TGA) : Correlate dehydration events (e.g., 100–150°C weight loss) with hydrogen-bond stability .
Q. How can metabolomic studies inform the compound’s pharmacological profile?
- Methodological Answer :
- In vitro incubation : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the pyridine ring).
- High-resolution mass spectrometry : Annotate metabolites via molecular networking (e.g., GNPS platform) and compare with known acrylamide derivatives .
- Pathway mapping : Link metabolites to CYP450 isoforms (e.g., CYP3A4) using inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
